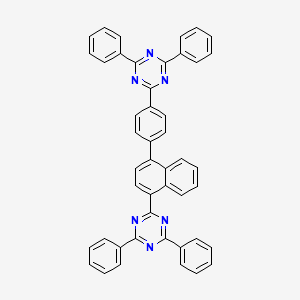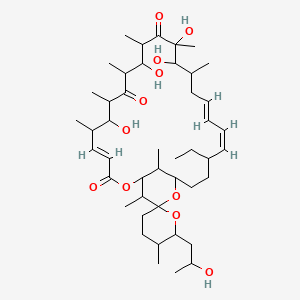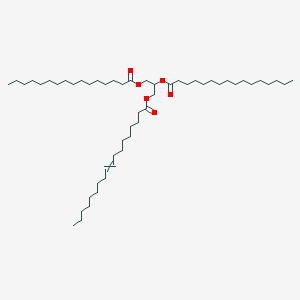
3-(4-Bromophenyl)-4-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-4-nitropyridine is an organic compound that belongs to the class of aromatic heterocycles It features a pyridine ring substituted with a bromophenyl group at the 3-position and a nitro group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-4-nitropyridine typically involves the nitration of 3-(4-Bromophenyl)pyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
- Dissolve 3-(4-Bromophenyl)pyridine in concentrated sulfuric acid.
- Slowly add concentrated nitric acid to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for several hours at room temperature.
- Pour the reaction mixture into ice-cold water to precipitate the product.
- Filter and wash the precipitate with water to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to achieve high purity of the final product.
化学反応の分析
Types of Reactions
3-(4-Bromophenyl)-4-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Reduction: 3-(4-Bromophenyl)-4-aminopyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridine ring.
科学的研究の応用
3-(4-Bromophenyl)-4-nitropyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions and receptor binding.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 3-(4-Bromophenyl)-4-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromophenyl group can enhance binding affinity to hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical transformations.
4-Nitropyridine: Lacks the bromophenyl group, resulting in different chemical and biological properties.
3-(4-Chlorophenyl)-4-nitropyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
3-(4-Bromophenyl)-4-nitropyridine is unique due to the presence of both the bromophenyl and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for targeted modifications and interactions in various chemical and biological contexts.
特性
分子式 |
C11H7BrN2O2 |
|---|---|
分子量 |
279.09 g/mol |
IUPAC名 |
3-(4-bromophenyl)-4-nitropyridine |
InChI |
InChI=1S/C11H7BrN2O2/c12-9-3-1-8(2-4-9)10-7-13-6-5-11(10)14(15)16/h1-7H |
InChIキー |
LAPIOATVNFDQPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C=CN=C2)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)


![6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one](/img/structure/B13711740.png)




![2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13711767.png)
![7-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13711774.png)
